2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid
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Description
2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid, also known as CBDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. While the compound has been extensively studied for its potential use as a therapeutic agent, its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are still being investigated.
Scientific Research Applications
Crystal Structure and Molecular Dynamics
Researchers have elucidated the crystal structure of closely related compounds, such as 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid, revealing insights into hydrogen-bonded cyclic dimers and the spatial orientation of molecular groups (Kennard, Smith, & Katekar, 1982). Another study focused on small energy differences in molecular crystals of benzoic acid derivatives, contributing to our understanding of tautomerism and dynamics in solid states (Middlemiss, Facchini, Morrison, & Wilson, 2007).
Polymorphism and Cocrystal Formation
The polymorphism and cocrystal salt formation of specific benzoic acid derivatives have been studied to understand the effects of structural modifications on molecular properties and behavior. For example, the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid was explored to investigate the impact of Cl-CH3 exchange on molecular properties (Zhoujin, Li, Zhang, Parkin, Guo, Li, Yu, & Long, 2022).
Spectroscopic and Computational Studies
Speciation of substituted benzoic acids in solution has been evaluated using spectroscopic and computational methods, aiding in the identification of associates and their roles in crystallization processes (Be̅rziņš, Semjonova, Actiņš, & Salvalaglio, 2021). This research is crucial for understanding how molecular interactions influence crystal formation and stability.
Novel Compounds Synthesis
The synthesis and characterization of new compounds containing a thiadiazole unit from 4-n-propoxy benzoic acid highlight the versatility of benzoic acid derivatives in generating structurally diverse molecules with potential applications in various fields (Azeez & Hamad, 2017).
Environmental and Biotechnological Applications
The study of dicamba monooxygenase, a Rieske nonheme oxygenase, catalyzes the oxidative demethylation of dicamba, a compound structurally related to the chemical . This research provides insights into microbial degradation pathways of xenobiotic compounds and the potential for biotechnological applications in environmental remediation (Dumitru, Jiang, Weeks, & Wilson, 2009).
properties
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-22-13-8-12(14(23-2)7-11(13)17)18-15(19)9-5-3-4-6-10(9)16(20)21/h3-8H,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPECEUKBQBMQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2C(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid |
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